molecular formula C15H22O2 B3026645 (3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one CAS No. 103994-29-2

(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one

Cat. No. B3026645
CAS RN: 103994-29-2
M. Wt: 234.33 g/mol
InChI Key: OYONKNQJEXRUQZ-UPXYLJBOSA-N
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Description

(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one, also known as 10-HPPD, is a naturally occurring compound found in several plant species, including the tobacco plant. It is a member of the class of compounds known as terpenoids, which are extensively studied for their potential therapeutic applications. 10-HPPD has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-tumor agent, as well as its ability to modulate the immune system.

Scientific Research Applications

Anti-Inflammatory Properties

13-Hydroxygermacrone exhibits potent anti-inflammatory effects. Researchers have found that it inhibits the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, and MMP-3 in human keratinocytes exposed to UVB radiation . These MMPs play a crucial role in skin aging and photoaging by degrading collagen and altering the extracellular matrix. By suppressing MMP expression, 13-Hydroxygermacrone may help mitigate skin damage caused by UV radiation.

Pharmacokinetics and Formulation Studies

Researchers are also investigating the pharmacokinetics of 13-Hydroxygermacrone, including its absorption, distribution, metabolism, and excretion. Formulation studies aim to optimize its delivery in pharmaceuticals or cosmetics.

Mechanism of Action

Target of Action

13-Hydroxygermacrone, a natural product isolated from Curcuma zedoaria , has been found to have anti-inflammatory effects . The primary targets of 13-Hydroxygermacrone are autophagy-related proteins in cells . These proteins include the class III type phosphoinositide 3-kinase (PI3K III), light chain 3 (LC3), and Beclin-1 . These proteins play a crucial role in the autophagy process, which involves the encapsulation of damaged organelles and proteins and their subsequent degradation by lysosomes .

Mode of Action

13-Hydroxygermacrone interacts with its targets by inhibiting the expression of autophagy-related proteins . It down-regulates the expression of LC3 protein in cells in a concentration-dependent manner . Furthermore, it significantly inhibits the expression of PI3K III, LC3, and Beclin-1 in cells, and up-regulates the expression of PI3K I, Akt, mTOR, and Bcl-2 proteins .

Biochemical Pathways

The mechanism of inhibition of 13-Hydroxygermacrone is regulated by two pathways: the PI3K III/Beclin-1/Bcl-2 and PI3K I/Akt/mTOR pathways . By regulating these pathways, 13-Hydroxygermacrone inhibits the autophagy effect in cells, thereby improving cell viability .

Result of Action

The result of 13-Hydroxygermacrone’s action is the inhibition of the autophagy effect in cells, thereby improving cell viability . This suggests a neuroprotective role for 13-Hydroxygermacrone, providing a potential new drug for the treatment of oxygen-glucose deprivation/reperfusion (OGD/R) injury .

Action Environment

As a natural product isolated from curcuma zedoaria , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.

properties

IUPAC Name

(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONKNQJEXRUQZ-UPXYLJBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Reactant of Route 2
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Reactant of Route 3
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Reactant of Route 4
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Reactant of Route 5
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
Reactant of Route 6
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one

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